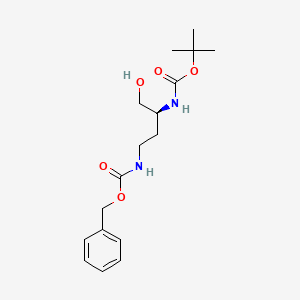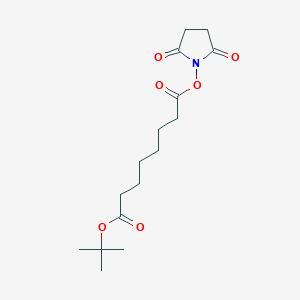
1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate
Overview
Description
1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate: is a compound with the molecular formula C16H25NO6. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
It’s known that this compound is a prodrug , which means it is metabolized in the body to produce the active drug.
Mode of Action
The compound is a prodrug that is metabolized in the body to produce the active drug
Biochemical Pathways
As a prodrug, it undergoes metabolic processes to produce the active drug, which then interacts with its targets and affects biochemical pathways .
Pharmacokinetics
As a prodrug, it is known to be metabolized in the body to produce the active drug .
Result of Action
As a prodrug, its effects would be primarily due to the action of the active drug it is metabolized into .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate typically involves the esterification of octanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The compound can undergo esterification reactions with various alcohols to form different ester derivatives.
Condensation: It can react with hydroxylamine and other organic alcohols to form condensation products.
Common Reagents and Conditions:
Acid Catalysts: Used in esterification reactions.
Hydroxylamine: Used in condensation reactions.
Major Products: The major products formed from these reactions include various ester derivatives and condensation products that are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes .
Biology and Medicine: In biological and medical research, it is used in the synthesis of molecules that have potential therapeutic applications. For example, it can be used in the preparation of prodrugs and other bioactive compounds .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its role as an intermediate helps in the efficient synthesis of high-value products .
Comparison with Similar Compounds
- 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester .
- Benzylamino tetrazine N-hydroxysuccinimidyl ester .
Uniqueness: 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate is unique due to its specific ester and pyrrolidinyl groups, which provide distinct reactivity and make it a valuable intermediate in various synthetic processes. Its ability to form stable ester derivatives and undergo condensation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBCGWPUFBYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

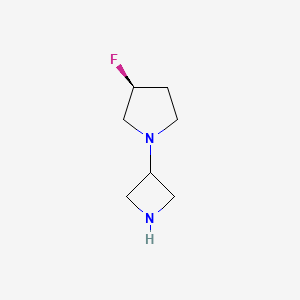
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
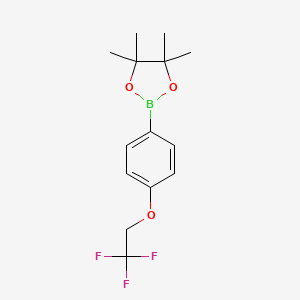
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)


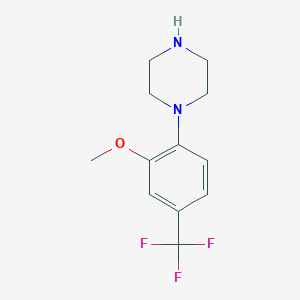

![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)
![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)
